molecular formula C14H12N2O4 B5514357 3-(1,3-benzodioxol-5-yl)-N-(5-methyl-3-isoxazolyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(5-methyl-3-isoxazolyl)acrylamide

Cat. No. B5514357
M. Wt: 272.26 g/mol
InChI Key: ZDLXZTOXDLFNLO-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acrylamide derivatives involves various strategies aimed at incorporating benzodioxolyl and isoxazolyl groups into the acrylamide structure to enhance their biological activity. For instance, novel 2/3 (1H-benzoimidazol-2-yl)-N-(5-methyl-3-isoxazolyl)-benzamides, acrylamides, and propionamides have been synthesized and evaluated for antimicrobial activities, showing superior in vitro activities compared to standard drugs (Rajanarendar et al., 2008). This indicates the potential for complex acrylamide derivatives to serve as effective antimicrobial agents.

Molecular Structure Analysis

The structural characterization of similar compounds is crucial for understanding their chemical behavior and biological activity. For example, the crystal structure of certain acrylate derivatives has been determined, providing insight into the molecular arrangement and potential reactivity (Dölling et al., 1991). These analyses are essential for the rational design of new compounds with desired properties.

Chemical Reactions and Properties

The chemical reactions involving acrylamide derivatives often lead to the formation of novel compounds with unique properties. For instance, the synthesis of N-substituted derivatives of 3-(1,4-benzodioxan-2-yl)-4-phenyl-1,2,4-triazole-5(4H)-thiones showcases the addition of acrylonitrile, acrylamide, and ethyl acrylate to introduce various functional groups (Vardanyan et al., 2021). Such reactions expand the chemical diversity and potential applications of these compounds.

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, melting points, and thermal stability, are influenced by their molecular structure. Studies on related compounds provide valuable data for predicting the behavior of new derivatives in different environments. For instance, the thermoresponsive behavior of N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-based copolymers demonstrates the impact of molecular composition on physical properties and potential for drug delivery applications (Mondal et al., 2022).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, such as reactivity, stability, and interactions with biological targets, are critical for their application in various fields. Research into compounds like N-hydroxy-1,2-disubstituted-1H-benzimidazol-5-yl acrylamides as novel histone deacetylase inhibitors reveals the significance of specific substituents for enhancing biological activity and providing a foundation for the development of therapeutic agents (Wang et al., 2009).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-9-6-13(16-20-9)15-14(17)5-3-10-2-4-11-12(7-10)19-8-18-11/h2-7H,8H2,1H3,(H,15,16,17)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLXZTOXDLFNLO-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.